![molecular formula C9H18ClNS2 B13783757 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride CAS No. 947534-15-8](/img/structure/B13783757.png)
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a chemical compound known for its unique spiro structure, which includes both sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, followed by cyclization to form the spiro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Aplicaciones Científicas De Investigación
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
Mecanismo De Acción
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride can be compared with other spiro compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
1,5-Dithia-9-azaspiro[5.6]dodecane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
947534-15-8 |
|---|---|
Fórmula molecular |
C9H18ClNS2 |
Peso molecular |
239.8 g/mol |
Nombre IUPAC |
1,5-dithia-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NS2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
Clave InChI |
UCSFBYJQMXLFHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC1)SCCCS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


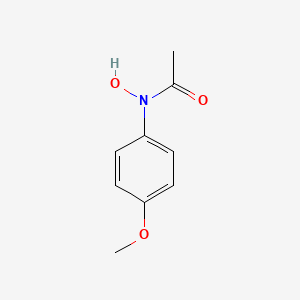
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
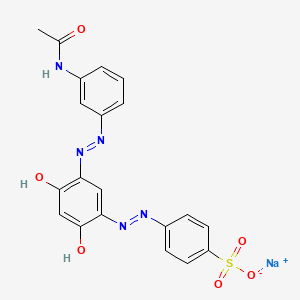
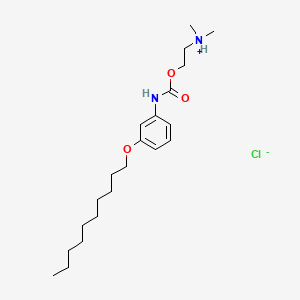

(2-propanolato)-](/img/structure/B13783717.png)
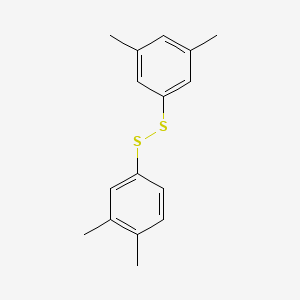
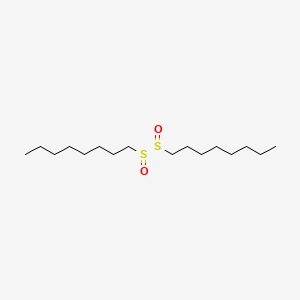

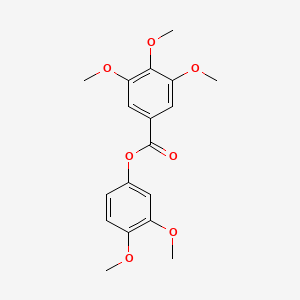

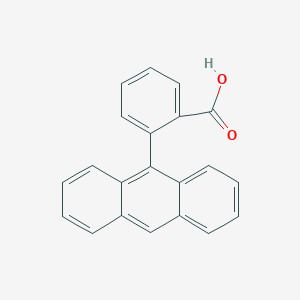
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)
